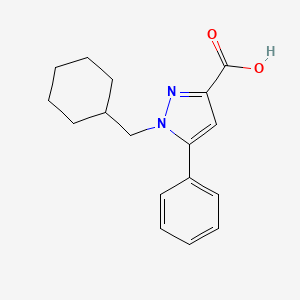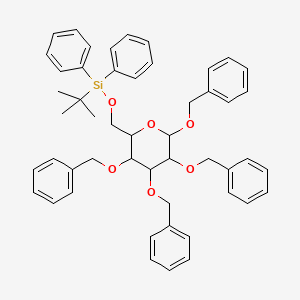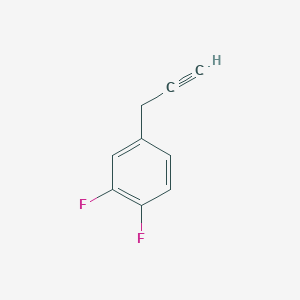![molecular formula C22H22O11 B12082029 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by multiple hydroxyl groups and a methoxy group, contributing to its unique chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one typically involves several steps:
Starting Materials: The synthesis begins with readily available phenolic compounds.
Condensation Reaction: A key step involves the condensation of a hydroxybenzaldehyde with a suitable diketone under basic conditions to form the chromenone core.
Hydroxylation and Methoxylation: Subsequent hydroxylation and methoxylation reactions introduce the hydroxyl and methoxy groups at specific positions on the aromatic rings.
Glycosylation: The final step involves glycosylation, where a sugar moiety is attached to the chromenone core, typically using glycosyl donors and catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for glycosylation, such as trifluoroacetic acid or sodium methoxide.
Major Products
Oxidized Derivatives: Quinones, hydroxyquinones.
Reduced Derivatives: Hydroxychromenones.
Substituted Derivatives: Various functionalized flavonoids.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting key enzymes involved in inflammation.
Medicine
In medicine, the compound is studied for its potential anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its antioxidant and anti-inflammatory properties make it a candidate for treating chronic diseases like cardiovascular diseases and neurodegenerative disorders.
Industry
Industrially, the compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
作用機序
The compound exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage. It also modulates signaling pathways involved in inflammation and apoptosis, targeting enzymes like cyclooxygenase and caspases.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its solubility and bioavailability. The attached sugar moiety also differentiates it from other flavonoids, potentially improving its stability and absorption in biological systems.
特性
分子式 |
C22H22O11 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3 |
InChIキー |
YXHFXGHAELQJGK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)

![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)




![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)

![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)



